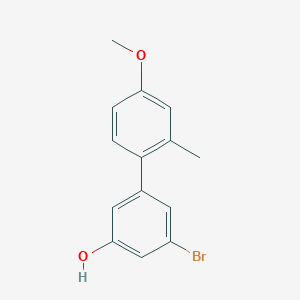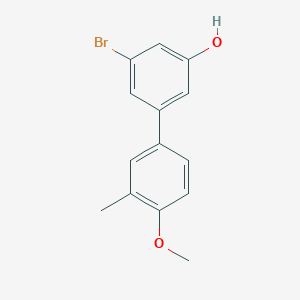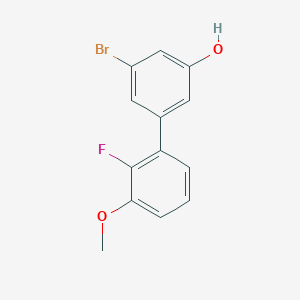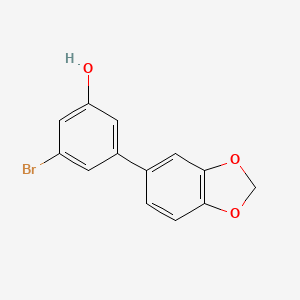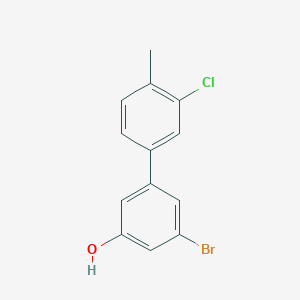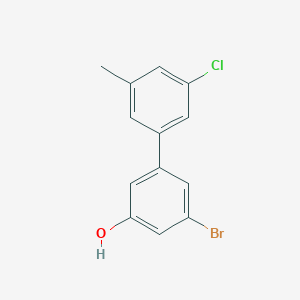
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% (3-B5CMPP) is a compound used in a variety of scientific research applications. It is a brominated phenol derivative that has a wide range of uses in laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% is widely used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 3-bromo-5-chloro-2-methylphenol. It has also been used as a catalyst in organic synthesis reactions and as a starting material for the preparation of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which allows it to interact with other molecules in a variety of ways. For example, it can act as an acid catalyst, allowing for the formation of new bonds between molecules. It can also act as an electron-donating group, which can lead to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% are not well understood. However, it has been shown to have some antibacterial activity against certain strains of bacteria. It has also been shown to have some antiviral activity against certain strains of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also highly soluble in organic solvents, which makes it ideal for use in organic synthesis reactions. However, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% research. These include further investigation into its antibacterial and antiviral activities, as well as its potential use as a catalyst in organic synthesis reactions. Additionally, further research into its mechanism of action may reveal new applications for the compound. Finally, further research into its solubility in various solvents could lead to new uses for the compound in laboratory experiments.
Méthodes De Synthèse
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-4-methylphenol with bromine in the presence of an aqueous sodium hydroxide solution. The reaction is carried out at a temperature of 80°C for four hours and yields a 95% pure product.
Propriétés
IUPAC Name |
3-bromo-5-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWDUHDITVXKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686415 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-54-5 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




